Tert-butyl 2-amino-5-bromothiophene-3-carboxylate
Description
Tert-butyl 2-amino-5-bromothiophene-3-carboxylate is a brominated thiophene derivative featuring a 2-amino substituent and a tert-butyl ester group at position 2. This compound is of significant interest in medicinal chemistry and materials science due to its versatile reactivity, particularly in cross-coupling reactions enabled by the bromine atom. The tert-butyl ester enhances solubility in organic solvents and provides steric protection, reducing premature hydrolysis during synthetic processes .
Properties
Molecular Formula |
C9H12BrNO2S |
|---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
tert-butyl 2-amino-5-bromothiophene-3-carboxylate |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)5-4-6(10)14-7(5)11/h4H,11H2,1-3H3 |
InChI Key |
AIBFHFIWGJBCOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC(=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include a base such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production methods for tert-butyl 2-amino-5-bromothiophene-3-carboxylate may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction controls ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-bromothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Nitro-thiophene derivatives.
Reduction Products: Amine-thiophene derivatives.
Scientific Research Applications
Tert-butyl 2-amino-5-bromothiophene-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and electronic components
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-bromothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit structural similarities based on substituent patterns and core thiophene frameworks (Table 1):
Table 1: Key Structural Analogues and Similarity Metrics
| Compound Name | CAS Number | Similarity Score | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Tert-butyl 2-aminothiophene-3-carboxylate | 56387-07-6 | 0.89 | 213.3 g/mol | tert-butyl ester, NH₂ (position 2) |
| Ethyl 2-amino-5-bromothiophene-3-carboxylate | Not provided | 0.77 | 264.1 g/mol | ethyl ester, Br (position 5) |
| Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate | MFCD00068163 | 0.90* | 213.3 g/mol | methyl ester, tert-butyl (position 5) |
| Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate | 1094398-56-7 | 0.68† | 326.21 g/mol | ethyl ester, 3-bromophenyl (position 5) |
*Similarity inferred from ; †Estimated based on structural divergence.
Sources: .
Comparative Analysis of Physicochemical Properties
Solubility and Stability
- Tert-butyl 2-amino-5-bromothiophene-3-carboxylate: The tert-butyl ester enhances lipophilicity, improving solubility in non-polar solvents (e.g., dichloromethane, toluene). The bulky tert-butyl group also stabilizes the ester against hydrolysis compared to methyl or ethyl esters .
- Ethyl 2-amino-5-bromothiophene-3-carboxylate: The ethyl ester offers moderate solubility in polar aprotic solvents (e.g., DMF, THF) but is more prone to hydrolysis under basic conditions due to reduced steric hindrance .
- Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate: The methyl ester decreases stability relative to tert-butyl esters, while the tert-butyl substituent at position 5 may sterically hinder electrophilic substitution reactions .
Reactivity
- Bromine vs. tert-butyl at Position 5: The bromine atom in the target compound enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, critical for constructing biaryl or heteroaryl systems. In contrast, tert-butyl-substituted analogues (e.g., Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate) lack this reactivity, limiting their utility in metal-catalyzed transformations .
- Amino Group Reactivity: The 2-amino group in all analogues serves as a site for acylation or sulfonation. However, steric effects from the tert-butyl ester in the target compound may slow these reactions compared to ethyl or methyl esters .
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